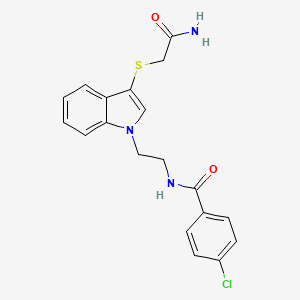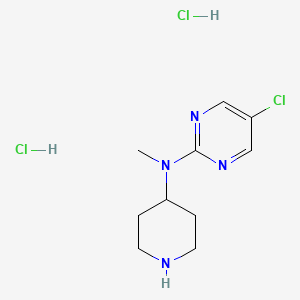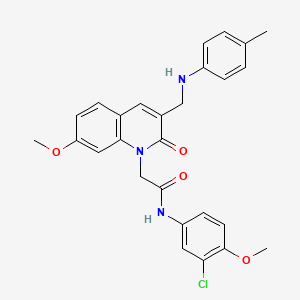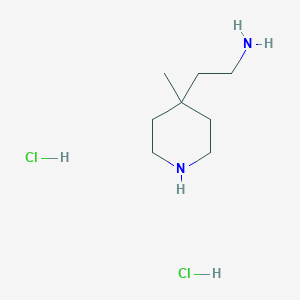![molecular formula C24H21FN4O2S B2577178 N-(2-(1H-indol-3-yl)ethyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941926-50-7](/img/structure/B2577178.png)
N-(2-(1H-indol-3-yl)ethyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-indol-3-yl)ethyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C24H21FN4O2S and its molecular weight is 448.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been applied to create hybrid molecules containing specific moieties, such as penicillanic acid or cephalosporanic acid, which are structurally related to the chemical compound . These synthesized compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, highlighting their potential in developing new therapeutic agents with good to moderate antimicrobial activity against various microorganisms. This approach underscores the importance of innovative synthesis methods in drug discovery and development (Başoğlu et al., 2013).
Thiazole-Aminopiperidine Hybrid Analogues
Another research focus involves the design and synthesis of thiazole-aminopiperidine hybrid analogues, demonstrating the compound's role in developing novel Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibit significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, showcasing their potential as antituberculosis agents. Such studies are crucial for addressing the global health challenge posed by tuberculosis, especially in the face of emerging drug-resistant strains (Jeankumar et al., 2013).
Synthesis of Water-Soluble Derivatives for Antiviral Applications
Research has also been conducted on the synthesis of water-soluble derivatives of similar compounds, targeting their potential antiviral applications, especially against influenza and other respiratory infections. These derivatives have shown high activity against influenza A2 and Coxsackie B1 viruses in vitro, highlighting the compound's relevance in developing new antiviral therapies. This research direction is particularly significant given the ongoing need for effective antiviral drugs (Harnden et al., 1979).
Antimicrobial Activity of Novel Synthesized Compounds
Further studies include the synthesis of new compounds starting from isonicotinic acid hydrazide and evaluating their antimicrobial activities. Such research underscores the compound's utility in creating new antimicrobials, an essential endeavor given the rising concern over antibiotic resistance (Bayrak et al., 2009).
Propiedades
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-N-[2-(1H-indol-3-yl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2S/c25-16-7-5-14(6-8-16)22(30)29-24-28-21-18(9-10-20(21)32-24)23(31)26-12-11-15-13-27-19-4-2-1-3-17(15)19/h1-8,13,18,27H,9-12H2,(H,26,31)(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVXQRMEIKUVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NCCC3=CNC4=CC=CC=C43)N=C(S2)NC(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2577097.png)
![N-{1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl}prop-2-enamide](/img/structure/B2577099.png)




![3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2577109.png)




